4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxylic acid and 4-aminobenzamide.
Amidation Reaction: The carboxylic acid group of 4-pyridinecarboxylic acid is activated using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with 4-aminobenzamide to form the amide bond.
Reductive Amination: The resulting intermediate is then subjected to reductive amination using a suitable reducing agent like sodium cyanoborohydride to introduce the 2-amino-2-propanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-propanyl)benzamide: Lacks the pyridine ring, which may affect its biological activity.
N-(4-pyridinyl)benzamide: Lacks the 2-amino-2-propanyl group, which may influence its solubility and reactivity.
Uniqueness
4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide is unique due to the presence of both the 2-amino-2-propanyl group and the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
745770-80-3 |
---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-(2-aminopropan-2-yl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-15(2,16)12-5-3-11(4-6-12)14(19)18-13-7-9-17-10-8-13/h3-10H,16H2,1-2H3,(H,17,18,19) |
InChI Key |
UOOTTYGTUGJABE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.